molecular formula C23H18ClNO3 B2753172 3-(4-chloroanilino)-2-(3,4-dimethoxyphenyl)-1H-inden-1-one CAS No. 946386-82-9

3-(4-chloroanilino)-2-(3,4-dimethoxyphenyl)-1H-inden-1-one

Cat. No.: B2753172
CAS No.: 946386-82-9
M. Wt: 391.85
InChI Key: XOUMSPDUSLBQSK-UHFFFAOYSA-N
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Description

  • Starting material: 3,4-dimethoxybenzaldehyde
  • Reagent: Grignard reagent
  • Solvent: Diethyl ether
  • Reaction conditions: Stirring at low temperature (-78°C) for 4 hours

Industrial Production Methods

In an industrial setting, the production of 3-(4-chloroanilino)-2-(3,4-dimethoxyphenyl)-1H-inden-1-one may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloroanilino)-2-(3,4-dimethoxyphenyl)-1H-inden-1-one typically involves a multi-step process. One common method starts with the preparation of the indanone core, followed by the introduction of the chloroaniline and dimethoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Synthesis of Indanone Core

    • Starting material: 2-bromo-1-indanone
    • Reagent: Palladium catalyst
    • Solvent: Tetrahydrofuran (THF)
    • Reaction conditions: Reflux for 6 hours

Chemical Reactions Analysis

Types of Reactions

3-(4-chloroanilino)-2-(3,4-dimethoxyphenyl)-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium

    Reduction: Sodium borohydride (NaBH₄) in methanol

    Substitution: Chlorine (Cl₂) or nitric acid (HNO₃) in the presence of a catalyst

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(4-chloroanilino)-2-(3,4-dimethoxyphenyl)-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of key signaling molecules and the modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromoanilino)-2-(3,4-dimethoxyphenyl)-1H-inden-1-one
  • 3-(4-fluoroanilino)-2-(3,4-dimethoxyphenyl)-1H-inden-1-one
  • 3-(4-methoxyanilino)-2-(3,4-dimethoxyphenyl)-1H-inden-1-one

Uniqueness

3-(4-chloroanilino)-2-(3,4-dimethoxyphenyl)-1H-inden-1-one is unique due to the presence of the chloroaniline group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

3-(4-chloroanilino)-2-(3,4-dimethoxyphenyl)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO3/c1-27-19-12-7-14(13-20(19)28-2)21-22(25-16-10-8-15(24)9-11-16)17-5-3-4-6-18(17)23(21)26/h3-13,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUMSPDUSLBQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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